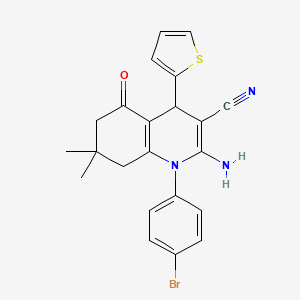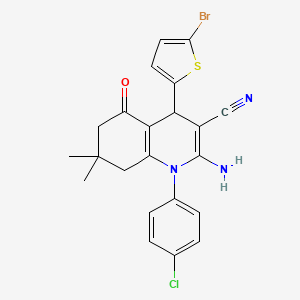![molecular formula C17H18BrNO3S2 B11536540 2-(3-Bromo-4-methoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11536540.png)
2-(3-Bromo-4-methoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-methoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine: , also known by its systematic IUPAC name, is a complex organic compound with a unique structure. Let’s break down its components:
-
2-(3-Bromo-4-methoxyphenyl): : This part of the compound consists of a bromine-substituted phenyl ring with a methoxy group (OCH₃) at the para position (position 4). The bromine atom (Br) is attached to the phenyl ring at position 3.
-
3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine: : This portion contains a thiazolidine ring (a five-membered heterocycle containing sulfur) fused with a sulfonyl group (SO₂) and a methyl-substituted phenyl ring.
Métodos De Preparación
Synthetic Routes:
-
Thiazolidine Synthesis
- Thiazolidine can be synthesized by cyclization of a primary amine with a thiol (mercaptan) in the presence of an acid catalyst. In this case, the thiol would be a sulfonic acid derivative.
- The reaction involves the formation of a C-S bond, resulting in the thiazolidine ring.
-
Aryl Bromination
- The bromination of the phenyl ring can be achieved using bromine or a brominating agent (e.g., N-bromosuccinimide, NBS).
- The bromine atom is introduced at the desired position (ortho, meta, or para) on the phenyl ring.
Industrial Production:
- Information on industrial-scale production methods for this specific compound is limited. it is likely that custom synthesis or contract research organizations (CROs) would handle its preparation.
Análisis De Reacciones Químicas
Oxidation: The sulfonyl group (SO₂) can undergo oxidation to form a sulfone (SO₂R), where R represents an organic substituent.
Reduction: Reduction of the sulfonyl group can yield a sulfide (RSO₂R).
Substitution: The bromine atom can participate in substitution reactions, such as nucleophilic aromatic substitution (S(N)Ar).
Common Reagents and Conditions:
Bromination: NBS, light or heat
Thiazolidine Formation: Amine, thiol, acid catalyst
Sulfonyl Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Sulfonyl Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Investigating potential pharmaceutical applications due to the unique structure and potential biological activity.
Organic Synthesis: Used as a building block for more complex molecules.
Materials Science:
Mecanismo De Acción
- The exact mechanism of action for this compound would depend on its specific targets. It may interact with enzymes, receptors, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Similar Compounds:
Propiedades
Fórmula molecular |
C17H18BrNO3S2 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
2-(3-bromo-4-methoxyphenyl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C17H18BrNO3S2/c1-12-4-3-5-14(10-12)24(20,21)19-8-9-23-17(19)13-6-7-16(22-2)15(18)11-13/h3-7,10-11,17H,8-9H2,1-2H3 |
Clave InChI |
WSVKDVSVEMOVJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(2,4-dichlorophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11536467.png)


![3-(4-methylphenyl)-1-phenyl-N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazol-5-amine](/img/structure/B11536482.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11536490.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11536496.png)
![2-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11536505.png)
![N-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11536507.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11536512.png)
![9-methyl-3-nitroso-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B11536515.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11536518.png)
![N-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylaniline](/img/structure/B11536523.png)
![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide](/img/structure/B11536532.png)
